3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound classified as an isoxazole derivative. Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. This specific compound features a chlorophenyl group at the 3-position, a methyl group at the 5-position, and a carboxylic acid group at the 4-position of the isoxazole ring. It is known for its potential biological applications, particularly in the field of pharmaceuticals, where it serves as a building block for more complex organic molecules and exhibits antibacterial properties .
The synthesis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid can be achieved through several methods:
The reaction typically requires controlled conditions to optimize yield and purity. Parameters such as temperature, solvent choice, and reaction time are crucial for successful synthesis.
The molecular formula for 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid is , with a molecular weight of approximately 237.64 g/mol. The compound's structure can be represented using various notations:
CC1=C(C(O)=O)C(=NO1)C1=CC=CC=C1Cl
UVEPOHNXGXVOJE-UHFFFAOYSA-N
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid can participate in various chemical reactions:
Each reaction type requires specific conditions regarding temperature, solvent systems, and catalyst presence to ensure optimal yields and selectivity.
The primary mechanism of action for 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with penicillin-binding proteins located within bacterial cell walls.
Similar compounds in the penicillin family exhibit bioavailability ranging from 37% to 90%, are typically 95% protein-bound, and are excreted primarily via renal pathways.
The compound exhibits moderate stability under standard laboratory conditions but should be handled with care due to potential irritant properties .
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid finds applications primarily in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2